molecular formula C8H8ClNO2 B1626385 1-(1-Chloroethyl)-3-nitrobenzene CAS No. 34586-27-1

1-(1-Chloroethyl)-3-nitrobenzene

Cat. No.: B1626385
CAS No.: 34586-27-1
M. Wt: 185.61 g/mol
InChI Key: QRWUNNJGVSGUAF-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-chloroethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515954
Record name 1-(1-Chloroethyl)-3-nitrobenzene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-27-1
Record name 1-(1-Chloroethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-3-nitrobenzene
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Greener Acylation/nitration Strategy:

While the direct Friedel-Crafts acylation of nitrobenzene (B124822) is generally considered unfeasible due to the strong deactivating effect of the nitro group, greener alternatives to traditional Friedel-Crafts reactions exist for other substrates. organic-chemistry.orgacs.orgdoubtnut.comreddit.comlibretexts.org For the more viable route starting from acetophenone (B1666503), the nitration step itself can be made greener. Traditional nitration often employs a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste. Alternative nitrating systems using solid acid catalysts or milder nitrating agents can reduce the environmental burden.

Catalytic Reduction of the Carbonyl Group:

The reduction of the ketone in 3-nitroacetophenone to the corresponding alcohol, 1-(3-nitrophenyl)ethanol (B1296107), is a critical step. Traditional methods might employ stoichiometric metal hydrides like sodium borohydride (B1222165) (NaBH₄). acs.orgumn.edu While effective, these reagents have a lower atom economy. A greener approach involves the use of catalytic hydrogenation or transfer hydrogenation. mdpi.comnih.govfrontiersin.org These methods utilize a small amount of a catalyst (often a transition metal like palladium or platinum) and a benign reducing agent such as hydrogen gas or formic acid. mdpi.com This approach significantly improves atom economy and reduces the generation of inorganic waste. The selective reduction of the carbonyl group in the presence of the nitro group is a key challenge that can be addressed by careful selection of the catalyst and reaction conditions. ambeed.com

Safer Chlorination Methods:

Electrophilic Reaction Pathways

Electrophilic attack on this compound can theoretically occur at two principal sites: the aromatic ring or the chloroethyl side chain. The regioselectivity and feasibility of these reactions are heavily influenced by the electronic properties of the substituents.

Electrophilic Aromatic Substitution on the Nitrobenzene (B124822) Moiety

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. byjus.com The outcome of such reactions is primarily controlled by the directing and activating or deactivating effects of the substituents already present on the ring. libretexts.orglibretexts.org

The nitro group (-NO₂) is a potent deactivating group in electrophilic aromatic substitution reactions. makingmolecules.com Its strong electron-withdrawing nature, arising from both inductive and resonance effects, reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comlumenlearning.com For instance, the nitration of nitrobenzene is significantly slower and requires more forcing conditions than the nitration of benzene itself. msu.edu

The resonance structures of nitrobenzene reveal that the electron-withdrawing effect is most pronounced at the ortho and para positions, which bear a partial positive charge. stackexchange.com Consequently, electrophilic attack is directed towards the meta position, which is the least deactivated site. byjus.com This meta-directing effect is a hallmark of strongly deactivating groups. libretexts.org

Reaction Conditions Major Product(s) Reference
Nitration of NitrobenzeneConc. HNO₃, Conc. H₂SO₄, 95 °Cm-Dinitrobenzene msu.edu
Bromination of NitrobenzeneBr₂, FeBr₃, 140 °Cm-Bromonitrobenzene msu.edu
Chlorination of NitrobenzeneCl₂, FeCl₃, 35-45 °Cm-Chloronitrobenzene (86%) stackexchange.com

The 1-(1-chloroethyl) group is classified as a deactivating, ortho-, para-directing group. The electronegative chlorine atom withdraws electron density from the alkyl chain and, by extension, the benzene ring through an inductive effect (-I effect), thus deactivating the ring towards electrophilic attack. libretexts.org This effect is similar to that observed for other halogenated alkyl groups. quora.com

However, the lone pairs on the chlorine atom can be donated to the ring via resonance (+R effect), which increases electron density at the ortho and para positions. libretexts.orgstackexchange.com This resonance effect, although weaker than the inductive effect in the case of halogens, directs incoming electrophiles to these positions. libretexts.org

In this compound, the powerful meta-directing and deactivating influence of the nitro group is expected to dominate. Therefore, electrophilic substitution would be predicted to occur, albeit slowly, at the positions meta to the nitro group (positions 4 and 6) and ortho/para to the 1-(1-chloroethyl) group (position 5 is also meta to the nitro group). The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance from the chloroethyl group also playing a role.

Electrophilic Attack on the Chloroethyl Side Chain

Direct electrophilic attack on the chloroethyl side chain is not a commonly observed reaction pathway under typical electrophilic aromatic substitution conditions. The primary site of electrophilic attack is the electron-rich aromatic ring. Reactions involving the side chain are more likely to proceed through radical mechanisms, for instance, under UV light or with radical initiators.

Nucleophilic Reaction Pathways

The primary site for nucleophilic attack in this compound is the electrophilic carbon atom of the chloroethyl group, which is bonded to the chlorine, a good leaving group.

Nucleophilic Substitution Reactions at the Chiral Chloroethyl Center (Sₙ1/Sₙ2 Considerations)

Nucleophilic substitution at the benzylic carbon of the 1-(1-chloroethyl) group can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. masterorganicchemistry.com The preferred pathway is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. libretexts.org

Benzylic halides are generally reactive towards both Sₙ1 and Sₙ2 reactions because they can form a resonance-stabilized benzylic carbocation (favoring Sₙ1) and are relatively unhindered for backside attack (favoring Sₙ2). quora.comyoutube.com

Sₙ1 Pathway: The Sₙ1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com In the case of this compound, the formation of a secondary benzylic carbocation would be involved. However, the strongly electron-withdrawing nitro group at the meta position significantly destabilizes the positive charge on the benzylic carbon through an inductive effect. This destabilization increases the activation energy for carbocation formation, making the Sₙ1 pathway less favorable. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that electron-withdrawing groups dramatically decrease the rate of Sₙ1 reactions. nih.gov For example, the solvolysis rate of 3,4-dinitrobenzyl chloride is significantly lower than that of 4-methoxybenzyl chloride. nih.gov

Sₙ2 Pathway: The Sₙ2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. The secondary carbon of the chloroethyl group presents some steric hindrance, but it is generally accessible to nucleophilic attack. The electronic effect of the meta-nitro group is less pronounced for the Sₙ2 transition state compared to the Sₙ1 carbocation intermediate. Therefore, it is plausible that nucleophilic substitution on this compound proceeds predominantly through an Sₙ2 mechanism, especially with strong nucleophiles in polar aprotic solvents. This would lead to inversion of configuration at the chiral center.

Factor Favors Sₙ1 Favors Sₙ2 Considerations for this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiarySecondary benzylic halide. The m-nitro group destabilizes the carbocation, disfavoring Sₙ1.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)Reaction with strong nucleophiles would likely follow an Sₙ2 pathway.
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)The choice of solvent can be used to influence the reaction mechanism.
Leaving Group Good leaving group (e.g., I⁻, Br⁻, Cl⁻)Good leaving group (e.g., I⁻, Br⁻, Cl⁻)Chloride is a reasonably good leaving group.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in the Nitroaromatic Ring

Vicarious Nucleophilic Substitution (VNS) is a significant reaction type in which a nucleophile holding a leaving group attacks a nitroaromatic compound, leading to the substitution of a hydrogen atom. organic-chemistry.orgwikipedia.org This process is distinct from traditional nucleophilic aromatic substitution (SNAr) reactions where a leaving group like a halogen is displaced. wikipedia.org The reaction typically proceeds in the presence of a strong base, which is required in at least a two-fold molar excess to first generate the carbanion from the CH-acid and then to facilitate the elimination step. organic-chemistry.org

The mechanism of VNS involves the initial addition of a carbanion, which contains a leaving group at its nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.orgnih.gov This addition forms a σ-adduct, a type of Meisenheimer complex. organic-chemistry.orgnih.gov The crucial step that distinguishes VNS is the subsequent base-induced β-elimination of a hydrogen halide (like HCl) from this adduct. nih.gov This elimination restores the aromaticity of the ring and results in the formation of a nitrobenzylic carbanion, which is often colored. organic-chemistry.org An acidic workup then yields the final substituted product. organic-chemistry.org

For substituted nitroarenes, the position of substitution is directed by the existing substituents. In the case of 3-substituted nitroarenes, such as this compound, a mixture of ortho and para substitution products relative to the nitro group is typically observed. organic-chemistry.org It is noteworthy that VNS reactions are generally faster than the nucleophilic substitution of halogens in halonitroarenes, except in specific cases involving highly activating fluoride (B91410) leaving groups. organic-chemistry.org

Activation of Ortho and Para Positions by the Nitro Group

The nitro group plays a pivotal role in activating the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. youtube.comquora.com This activation is a consequence of the strong electron-withdrawing nature of the nitro group, which it exerts through both inductive and resonance effects. nih.gov

During a nucleophilic attack on the benzene ring, a transient, negatively charged intermediate known as a Meisenheimer complex is formed. wikipedia.orglibretexts.org The presence of a nitro group at the ortho or para position to the site of attack allows for the delocalization and stabilization of this negative charge through resonance. youtube.comquora.com The negative charge can be effectively spread onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the formation of the intermediate and thus facilitates the reaction. youtube.comyoutube.com

In contrast, when the nucleophilic attack occurs at the meta position, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance. youtube.com While some stabilization occurs through the inductive effect, it is considerably weaker than the resonance stabilization afforded to the ortho and para positions. byjus.com Consequently, the ortho and para positions are significantly more activated towards nucleophilic substitution. youtube.comquora.com

Role of Carbanion Intermediates and Leaving Groups

In the VNS reaction, the nucleophile is a carbanion that carries a leaving group at the carbon atom that forms the new bond with the aromatic ring. organic-chemistry.orgwikipedia.org The formation of these carbanions is typically achieved by treating a suitable precursor, often an active methylene (B1212753) compound, with a strong base. organic-chemistry.org

The stability and reactivity of the carbanion intermediate are crucial for the success of the VNS reaction. The carbanion must be stable enough to be formed in a sufficient concentration but reactive enough to attack the electron-deficient nitroaromatic ring. kuleuven.be

The leaving group attached to the carbanionic center is a key feature of the VNS mechanism. nih.gov Its role is to be eliminated from the initially formed σ-adduct in a subsequent step. organic-chemistry.org This elimination, typically a β-elimination induced by a base, is what allows for the formal substitution of a hydrogen atom. nih.gov Common leaving groups for carbanions stabilized by sulfonyl or phosphorus-containing substituents include chloride. organic-chemistry.org For α-cyanoalkylation, phenoxy (PhO) or thiophenoxy (PhS) groups are often preferred as leaving groups because the corresponding chloronitriles can be unstable in basic conditions. organic-chemistry.org The choice of the leaving group is critical as it influences the reaction's efficiency and yield. organic-chemistry.orglibretexts.org

Aromatic Nucleophilic Substitution (SNAr) on the Benzene Ring

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is particularly favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group. wikipedia.orgnumberanalytics.com The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism. byjus.comiscnagpur.ac.in

The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the carbon atom bearing the leaving group. wikipedia.orgiscnagpur.ac.in This attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily lost in this intermediate. iscnagpur.ac.in

The second step is the rapid loss of the leaving group from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product. iscnagpur.ac.in The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing the anionic intermediate through resonance, thereby facilitating the reaction. wikipedia.orgbyjus.com The reaction rate is also influenced by the nature of the leaving group, with more electronegative halogens generally leading to faster reactions. wikipedia.org

Radical Reaction Pathways

Formation and Characterization of Carbon-Centered Radicals from the Chloroethyl Group

Carbon-centered radicals can be generated from the chloroethyl group of this compound through various methods, including atom-transfer reactions. libretexts.org The cleavage of the carbon-halogen bond is a common strategy for producing alkyl radicals. acs.org This can be initiated by radical initiators or through photochemically triggered processes. acs.org

Once formed, these carbon-centered radicals are typically short-lived and highly reactive intermediates. lumenlearning.com Their characterization often relies on indirect methods such as spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy, which can detect species with unpaired electrons. researchgate.netnumberanalytics.com The stability of carbon-centered radicals is influenced by the substituents attached to the radical center, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. lumenlearning.com The radical derived from the 1-chloroethyl group would be a secondary radical. These radicals are electrophilic in nature due to their incomplete octet. lumenlearning.com

The reactivity of these carbon-centered radicals includes addition to multiple bonds and substitution reactions, although they are generally less reactive in substitution reactions than tin- or silicon-centered radicals. libretexts.org

Electron Transfer Processes and Radical Anion Intermediates

The reaction of nitroaromatic compounds can proceed through single-electron transfer (SET) to form a radical anion. nih.govnih.gov In the case of this compound, an electron can be transferred to the nitroaromatic system, resulting in the formation of a nitrobenzene radical anion. nih.govchemrxiv.org This process is often facilitated by the presence of a reducing agent or can occur upon photo-initiation. nih.govrsc.org The formation of these radical anions is a key step in many biological and chemical processes involving nitro compounds. nih.gov

The resulting nitro radical anions are themselves reactive species. nih.gov They are paramagnetic and can be detected and characterized by techniques like electron spin resonance (ESR) spectroscopy. rsc.org While these radical anions have been implicated as damaging species, they are often considered relatively unreactive as direct damaging agents, acting primarily as reductants. nih.gov It is believed that further reduction of the nitro group leads to the formation of the metabolites responsible for biological damage. nih.gov

Advanced Chemical Transformations and Functionalizations

The bifunctional nature of this compound, possessing both a reactive benzylic chloride and a modifiable nitro group, makes it a versatile substrate for advanced chemical transformations and the synthesis of a diverse range of derivatives.

Reduction Chemistry of the Nitro Group

The selective reduction of the nitro group to an amine is a pivotal transformation, yielding 3-(1-chloroethyl)aniline (B13885060), a valuable synthetic intermediate. The primary challenge is to achieve this conversion without affecting the chloroethyl group. Several methods are available that offer high chemoselectivity.

Catalytic hydrogenation is a common method, but the choice of catalyst is critical. While palladium on carbon (Pd/C) is effective for nitro reduction, it can sometimes lead to hydrodechlorination (loss of the chlorine atom). organic-chemistry.org Raney Nickel is often a safer alternative for substrates containing aryl chlorides, as it is less prone to causing dehalogenation. organic-chemistry.org More advanced systems, such as platinum nanoparticles on an iron oxide support (Pt/Fe₃O₄), have demonstrated high selectivity in the hydrogenation of chloronitrobenzenes to their corresponding chloroanilines. organic-chemistry.org

Chemical reduction methods also provide excellent selectivity. Reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in acidic media (e.g., HCl or acetic acid) are well-established for cleanly reducing aromatic nitro groups while leaving halide substituents intact. nih.govorganic-chemistry.orgnih.govmdpi.com These methods are advantageous as they are often tolerant of a wide range of other functional groups. fishersci.co.uk

Table 1: Selected Reagents for the Reduction of the Nitro Group

Reducing Agent SystemTypical ConditionsKey Features
H₂, Raney NickelLow-pressure H₂, EthanolGood for avoiding dehalogenation of the chloroethyl group. organic-chemistry.org
Iron (Fe), HCl/AcOHReflux in Ethanol/WaterCost-effective, mild, and highly chemoselective. rsc.orgnih.govmdpi.com
Tin(II) Chloride (SnCl₂·2H₂O)Ethanol, RefluxMild conditions, tolerates many functional groups including halogens. taylorandfrancis.comnih.govorganic-chemistry.org
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutionCan offer high selectivity, especially in polynitro compounds (Zinin reduction). researchgate.net

Derivatization of the Chloroethyl Group via Functional Group Interconversion

The secondary benzylic chloride of the chloroethyl group serves as an excellent electrophilic site for functional group interconversion (FGI) via nucleophilic substitution reactions. organic-chemistry.orgnih.gov The C-Cl bond can be readily displaced by a variety of nucleophiles to introduce new functionalities.

This reactivity is characteristic of benzylic halides, which can undergo substitution through both Sₙ1 and Sₙ2 pathways. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reaction mechanism and rate. wikipedia.orgnih.gov For instance, strong nucleophiles can readily displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.

Common transformations include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) produces 1-(1-azidoethyl)-3-nitrobenzene. This azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions. nih.gov

Cyanide Substitution: Treatment with sodium cyanide (NaCN) introduces a nitrile group, forming 2-(3-nitrophenyl)propanenitrile. The nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. fishersci.co.uk

Ether and Thioether Formation: Alkoxides (RO⁻) and thiolates (RS⁻) can be used to form the corresponding ethers and thioethers, respectively.

Hydrolysis: Reaction with water or hydroxide (B78521) ions can yield 1-(3-nitrophenyl)ethanol.

Table 2: Examples of Functional Group Interconversion via Nucleophilic Substitution

NucleophileReagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)1-(1-Azidoethyl)-3-nitrobenzene
Cyanide (CN⁻)Sodium Cyanide (NaCN)2-(3-Nitrophenyl)propanenitrile
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)1-(3-Nitrophenyl)ethanol
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)1-Nitro-3-(1-(phenylthio)ethyl)benzene
Amine (R₂NH)Diethylamine (Et₂NH)N,N-Diethyl-1-(3-nitrophenyl)ethanamine

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Cl bond of the chloroethyl group is a suitable handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. Although benzylic chlorides can be less reactive than the corresponding bromides or iodides, effective catalytic systems have been developed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzylic chloride with an aryl- or vinylboronic acid (or its derivatives). acs.orgrsc.org This transformation is a robust method for creating diarylmethane structures or introducing vinyl groups at the benzylic position. Catalysts like PdCl₂(dppf) are often effective for this purpose. nih.gov

Negishi Coupling: Nickel-catalyzed Negishi coupling is particularly noteworthy as it allows for the stereoconvergent coupling of racemic secondary benzylic chlorides with organozinc reagents to produce enantioenriched products. organic-chemistry.orgnih.govresearchgate.net This provides a direct route to chiral molecules from a racemic starting material.

Heck Reaction: The chloroethyl group can be coupled with alkenes in a Heck-type reaction, catalyzed by either palladium or nickel complexes. nih.govwikipedia.orgnih.gov This reaction forms a new carbon-carbon bond and elongates the carbon chain, offering a pathway to substituted styrene (B11656) derivatives or other complex alkenes.

Sonogashira Coupling: This reaction, typically catalyzed by a combination of palladium and copper, couples the benzylic chloride with a terminal alkyne. organic-chemistry.orglibretexts.org This installs a propargylic linkage, yielding aryl-substituted alkynes which are versatile building blocks in organic synthesis.

Spectroscopic and Structural Elucidation of 1 1 Chloroethyl 3 Nitrobenzene

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight of a compound. For a molecule like 1-(1-chloroethyl)-3-nitrobenzene, a combination of NMR and MS would be essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy would be used to determine the number and types of hydrogen atoms present in the this compound molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the ethyl side chain. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitro group and the chlorine atom. The multiplicity (splitting pattern) of the signals would provide information about the number of neighboring protons, and the integration of the signals would correspond to the number of protons of each type.

A hypothetical ¹H NMR data table is presented below to illustrate the expected features:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic-H7.5 - 8.5m-4H
-CH(Cl)-5.2 - 5.5q~71H
-CH₃1.8 - 2.1d~73H

Note: This table is predictive and not based on experimental data.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be indicative of their chemical environment, with the carbon atoms attached to the nitro group and chlorine atom appearing at characteristic downfield shifts.

A hypothetical ¹³C NMR data table is shown below:

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-NO₂148 - 150
Aromatic C-Cl134 - 136
Aromatic C-H120 - 135
Aromatic C-CH(Cl)CH₃140 - 145
-CH(Cl)-55 - 65
-CH₃20 - 25

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₈ClNO₂. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ with a ratio of approximately 3:1.

A search of chemical literature did identify a high-resolution mass spectrometry result for a compound with the same molecular formula, C₈H₈ClNO₂, which was found to have a mass of 186.0319 [M+H]⁺. rsc.org However, the referenced compound was identified as a hydroxamic acid derivative and not this compound.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an invaluable tool for monitoring the progress of chemical reactions. In the synthesis of this compound, GC-MS could be used to track the consumption of starting materials and the formation of the product in real-time. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be characterized by vibrations corresponding to the nitro group, the carbon-chlorine bond, and the aromatic ring.

The nitro group (NO₂) is expected to exhibit two strong, characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretching vibration is observed between 1370-1330 cm⁻¹. These absorptions are a clear indication of the presence of the nitro functional group on the benzene (B151609) ring.

The carbon-chlorine (C-Cl) stretching vibration for an alkyl chloride is generally found in the region of 800-600 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule and the presence of other functional groups.

The aromatic ring itself will produce several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the benzene ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (meta-substitution in this case) can be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550-1500
Nitro (NO₂)Symmetric Stretch1370-1330
Alkyl Halide (C-Cl)Stretch800-600
Aromatic (C-H)Stretch>3000
Aromatic (C=C)Stretch1600-1450
Aromatic (C-H)Out-of-plane Bend900-690

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) chromophore.

The benzene ring itself exhibits characteristic absorptions in the UV region. However, the presence of the nitro group, a strong chromophore and auxochrome, significantly influences the spectrum. The nitro group's presence is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring.

Typically, nitrobenzene and its derivatives show a strong absorption band, often referred to as the K-band, in the region of 250-280 nm. This band is attributed to the π → π* transition of the conjugated system. Additionally, a weaker absorption band, known as the R-band, arising from the n → π* transition of the nitro group, may be observed at longer wavelengths, typically above 300 nm. The solvent used for the analysis can influence the exact position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, theoretical considerations and data from similar structures allow for a prediction of its key structural features.

Determination of Molecular Geometry and Conformation.

The benzene ring is expected to be planar. The nitro group is also likely to be coplanar with the benzene ring to maximize resonance stabilization. The bond lengths and angles within the benzene ring will be slightly distorted from the ideal hexagonal geometry due to the electronic effects of the nitro and chloroethyl substituents. The C-N bond length between the ring and the nitro group will have some double bond character.

The geometry around the chiral carbon atom in the 1-chloroethyl group will be tetrahedral. The conformation of the chloroethyl group relative to the benzene ring will be a key feature, with rotation around the C-C single bond being possible. The preferred conformation in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing.

The way in which molecules of this compound pack together in a crystal lattice is determined by a variety of intermolecular forces. Due to the presence of the polar nitro group, dipole-dipole interactions are expected to play a significant role in the crystal packing.

Chiroptical Studies for Enantiomeric Characterization

The presence of a chiral center at the carbon atom bearing the chlorine atom means that this compound can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing and characterizing these stereoisomers.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules. Each enantiomer of this compound will rotate the plane of plane-polarized light by an equal amount but in opposite directions. The dextrorotatory enantiomer is designated as (+) or (d), while the levorotatory enantiomer is designated as (-) or (l).

A racemic mixture, containing equal amounts of both enantiomers, will be optically inactive, showing a net rotation of zero. The specific rotation, [α], is a standardized measure of the optical rotation and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample. While the specific rotation values for the enantiomers of this compound have not been reported in publicly available literature, their measurement would be a critical step in the characterization of the pure enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image. The compound this compound possesses a chiral center at the carbon atom to which the chloro and ethyl groups are attached, making it a candidate for CD spectroscopic analysis. The two enantiomers, (R)-1-(1-chloroethyl)-3-nitrobenzene and (S)-1-(1-chloroethyl)-3-nitrobenzene, are expected to produce mirror-image CD spectra.

Despite the presence of a chiral center in this compound, a comprehensive review of publicly available scientific literature and chemical databases did not yield any specific experimental or theoretical studies on its circular dichroism properties. While chiroptical properties are fundamental to understanding the three-dimensional structure of chiral molecules, it appears that detailed research focusing on the CD spectroscopy of this particular compound has not been published or is not widely disseminated.

In general, the CD spectrum of a chiral compound is influenced by the electronic transitions of its chromophores. In this compound, the nitrobenzene moiety acts as the primary chromophore. The electronic transitions associated with the nitro group and the benzene ring would be expected to give rise to CD signals. The precise wavelengths and intensities of these signals would be dependent on the spatial arrangement of the atoms around the chiral center and how this chirality perturbs the electronic environment of the chromophore.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules and to correlate the observed spectral features with the absolute configuration of the enantiomers. However, no such computational studies were found for this compound in the searched resources.

The study of chiroptical properties often involves resolving the racemic mixture of a compound into its individual enantiomers, for example, by using chiral high-performance liquid chromatography (HPLC). nih.gov The separated enantiomers can then be analyzed by CD spectroscopy, which would show characteristic positive and negative Cotton effects. nih.gov Research on other chiral molecules, such as helicenes, demonstrates the utility of CD spectroscopy in confirming the successful separation of enantiomers and in determining their absolute configurations. nih.govresearchgate.net

Although no direct data is available for this compound, the principles of CD spectroscopy suggest that its enantiomers would exhibit distinct spectra. The acquisition of such data would be a valuable contribution to the stereochemical characterization of this compound.

Computational and Theoretical Chemistry Studies of 1 1 Chloroethyl 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio methods provide deep insights into electronic structure and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.gov It is widely used to calculate reactivity descriptors that help in predicting a molecule's behavior in chemical reactions. nih.gov These descriptors include parameters derived from the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

For related compounds like nitrobenzene (B124822), extensive DFT studies have been performed to analyze their electronic structure and reactive sites. nih.gov However, specific DFT studies on 1-(1-chloroethyl)-3-nitrobenzene, which would provide data on its specific electronic structure, orbital energies, and reactivity indices, are not present in the current body of scientific literature.

Ab Initio Methods for Mechanistic Pathway Elucidation and Transition State Analysis

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are instrumental in elucidating complex reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. While ab initio calculations have been applied to understand the conformational properties and reaction pathways of similar molecules like nitrobenzene, dedicated studies on this compound are absent. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a lens into the dynamic nature of molecules, from conformational changes to interactions with their environment.

Conformational Landscape and Energetic Analysis

The three-dimensional structure and conformational flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis, often performed using molecular mechanics or more advanced computational methods, helps identify the most stable arrangements of atoms in a molecule. utdallas.edu For the parent compound, nitrobenzene, conformational studies have been conducted. researchgate.net However, for this compound, which possesses a chiral center and additional rotational bonds, a detailed exploration of its conformational landscape and the associated energetics is not documented in published research.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. MD simulations are a powerful tool to model these solvent effects explicitly. Studies on related compounds, such as nitrobenzene in various solvents, have been performed to understand these interactions. researchgate.netresearchgate.net However, specific MD simulations detailing the behavior of this compound in different solvent environments are currently unavailable.

Quantitative Structure-Reactivity Relationship (QSRR) Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity. These models rely on calculated molecular descriptors to predict the reactivity of new or untested compounds. While the framework for developing QSRR models is well-established, no specific QSRR studies or predictions for this compound have been reported in the literature.

Computational Assessment of Aromaticity, Electrophilicity, and Nucleophilicity Indices

The electronic properties and reactivity of this compound can be theoretically evaluated using computational chemistry methods. While specific experimental or computational studies on this exact molecule are not prevalent in publicly accessible literature, its characteristics can be inferred from studies on related nitroaromatic compounds. Density Functional Theory (DFT) is a powerful tool for calculating various molecular descriptors that quantify aromaticity, electrophilicity, and nucleophilicity.

Aromaticity

Aromaticity is a key feature of the benzene (B151609) ring in this compound. It can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a geometry-based descriptor where a value of 1 indicates a fully aromatic system, and values less than 1 signify a deviation from perfect aromaticity. For nitrobenzene, the presence of the electron-withdrawing nitro group leads to a slight decrease in the aromaticity of the benzene ring compared to unsubstituted benzene. researchgate.net The introduction of a second substituent, the 1-chloroethyl group at the meta position, is expected to cause further, albeit minor, changes in the bond lengths of the aromatic ring, which would be reflected in the HOMA value. The combined inductive and hyperconjugative effects of the 1-chloroethyl group, along with the strong electron-withdrawing nature of the nitro group, would likely result in a HOMA value slightly lower than that of nitrobenzene itself, indicating a marginal decrease in aromatic character.

Electrophilicity and Nucleophilicity

Conceptual DFT provides a framework for defining and calculating global reactivity indices such as the electrophilicity index (ω) and the nucleophilicity index (N). The electrophilicity index measures the ability of a molecule to accept electrons, while the nucleophilicity index quantifies its ability to donate electrons.

Conversely, due to the electron-withdrawing nature of its substituents, this compound is a poor nucleophile. Its capacity to donate electrons is significantly diminished, which would be reflected in a low nucleophilicity index (N).

Local electrophilicity (ωk) and nucleophilicity (Nk) indices can be used to identify the most reactive sites within the molecule. For an electrophilic attack, the positions with the highest local nucleophilicity would be the most reactive, whereas for a nucleophilic attack, the positions with the highest local electrophilicity would be favored.

Table 1: Predicted Aromaticity and Reactivity Indices for this compound

IndexPredicted Value/CharacterInfluencing Factors
HOMA < 1 (Slightly less than nitrobenzene)Electron-withdrawing nitro group, inductive effect of the 1-chloroethyl group.
Electrophilicity Index (ω) HighStrong electron-withdrawing nitro group (-M, -I effects), inductive effect of the chloroethyl group (-I effect).
Nucleophilicity Index (N) LowPredominance of electron-withdrawing groups, reducing the electron density of the aromatic ring.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of chemical reactions involving this compound is dictated by the electronic directing effects of the nitro and 1-chloroethyl substituents on the aromatic ring. Stereoselectivity would be a consideration in reactions involving the chiral center of the 1-chloroethyl group.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, an electrophile attacks the benzene ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

Nitro Group: The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ortho and para positions through resonance, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. rsc.org

1-Chloroethyl Group: The 1-chloroethyl group is generally considered to be an ortho-, para-director, although it is deactivating due to the inductive effect of the chlorine atom.

When both groups are present on the benzene ring in a meta relationship, their directing effects must be considered collectively. The powerful meta-directing effect of the nitro group will dominate. Therefore, incoming electrophiles will preferentially attack the positions that are meta to the nitro group and ortho or para to the 1-chloroethyl group. However, since the nitro group is strongly deactivating, harsh reaction conditions are typically required for EAS to occur. acs.org The most likely positions for electrophilic attack would be C4 and C6, which are ortho and para to the 1-chloroethyl group and meta to the nitro group. Steric hindrance from the 1-chloroethyl group might slightly favor attack at the C4 and C6 positions over the C2 position (which is also meta to the nitro group).

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution, particularly at positions activated by the nitro group. The nitro group strongly activates the ortho and para positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

In this compound, the positions ortho and para to the nitro group are C2, C4, and C6. A nucleophile would preferentially attack these positions. The presence of a potential leaving group on the ring would facilitate an SNAr reaction. If a good leaving group were present at the C2, C4, or C6 position, it could be displaced by a strong nucleophile.

Stereoselectivity

The 1-chloroethyl group contains a chiral center at the carbon atom bonded to the chlorine and the benzene ring. Therefore, this compound exists as a racemic mixture of two enantiomers. Chemical reactions involving the chiral center can potentially proceed with stereoselectivity or stereospecificity, leading to an enrichment of one enantiomer or diastereomer in the product. For instance, a nucleophilic substitution reaction at the chiral carbon of the ethyl group (an SN2 reaction) would proceed with an inversion of stereochemistry. The stereochemical outcome of reactions at this center would depend on the reaction mechanism.

Table 2: Predicted Regioselectivity in Reactions of this compound

Reaction TypePredicted Major Product(s)Rationale
Electrophilic Aromatic Substitution (EAS) Substitution at C4 and C6 positions.The nitro group is a strong meta-director, deactivating the ring. The 1-chloroethyl group is a weak ortho-, para-director. The directing effects combine to favor substitution at positions meta to the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Substitution at C2, C4, and C6 positions (if a leaving group is present).The nitro group strongly activates the ortho and para positions towards nucleophilic attack by stabilizing the negatively charged intermediate.

This table provides predictions based on established principles of organic chemistry.

Advanced Applications and Derivatization in Organic Synthesis Research

Role as a Versatile Small Molecule Scaffold in Synthetic Design

In synthetic design, a scaffold is a core molecular framework upon which a variety of functional groups can be built, leading to a library of related compounds. 1-(1-Chloroethyl)-3-nitrobenzene is an exemplary small molecule scaffold due to the distinct reactivity of its functional groups. The aromatic ring provides a rigid and predictable geometry, while the chloroethyl and nitro substituents offer orthogonal sites for chemical modification.

The design of novel molecular series often relies on the ability to tune properties like conformational restriction and hydrophobicity. nih.gov The synthetic versatility of scaffolds allows for the facile construction of compound libraries with different backbones and side chains. nih.gov For instance, the chloroethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. Simultaneously, the nitro group can be chemically transformed through reduction to an amine, which can then undergo a host of secondary reactions such as amidation or diazotization. This dual reactivity allows chemists to build molecular complexity in a controlled, stepwise manner.

This approach is particularly valuable in fields like medicinal chemistry, where the systematic modification of a central scaffold is a key strategy in structure-activity relationship (SAR) studies. nih.gov The ability to easily modify different parts of the molecule allows researchers to probe how changes in steric bulk, electronics, and polarity affect biological activity. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 34586-27-1 epa.gov
Boiling Point ~260-262 °C epa.gov
Melting Point ~44.1 °C epa.gov
Density ~1.29 g/cm³ epa.gov
Water Solubility ~1.21e-3 g/L epa.gov
LogP (Octanol-Water) ~2.64-2.79 epa.gov

This table presents a summary of key physicochemical properties for this compound, with data compiled from various sources.

Precursor for the Synthesis of Diverse Functionalized Aromatic Compounds

The true synthetic power of this compound lies in its capacity to act as a precursor for a wide variety of other functionalized aromatic molecules. The transformations of its two key functional groups can be performed independently or in sequence to yield highly substituted benzene (B151609) derivatives.

Transformations of the Nitro Group: The nitro group is one of the most versatile functional groups in aromatic chemistry. Its primary transformation is reduction to an amino group (-NH₂). This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. researchgate.net The resulting 3-(1-chloroethyl)aniline (B13885060) is a valuable intermediate itself. The newly formed amino group can then participate in numerous subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a gateway to a plethora of other functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer or related reactions.

Transformations of the Chloroethyl Group: The benzylic chloride of the 1-chloroethyl group is highly reactive towards nucleophiles. This allows for the introduction of a diverse set of substituents through Sₙ1 or Sₙ2 type reactions. Examples include:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form ethers.

Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Reaction with sodium azide (B81097) to form an organic azide, a precursor for amines (via reduction) or for use in "click chemistry" reactions like the Huisgen cycloaddition.

The nitration of nitrobenzene (B124822) itself has been studied extensively, showing that electrophilic aromatic substitution (EAS) reactions occur through a two-step mechanism. researchgate.net While the existing nitro group on this compound is deactivating and meta-directing, further substitution on the ring is possible under forcing conditions, leading to polysubstituted aromatic compounds. researchgate.net

Building Block in Complex Molecular Architectures (e.g., Heterocyclic Systems)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable building block for constructing such complex systems. The functional groups on the molecule provide the necessary handles to participate in cyclization reactions.

For example, the synthesis of aromatic indolizines, a class of nitrogen-containing heterocycles, often involves the reaction of pyridine (B92270) derivatives with α-halocarbonyl compounds. chim.it By analogy, the reactive chloroethyl group of this compound could be used to alkylate nitrogen-containing heterocycles like pyridine or quinoline (B57606), forming a quaternary ammonium (B1175870) salt. Subsequent intramolecular reactions, often promoted by a base, could lead to the formation of fused heterocyclic systems.

Furthermore, the synthesis of quinoline derivatives, another important heterocyclic core, can be achieved through various methods. researchgate.net One could envision a strategy where the nitro group of this compound is first reduced to an amine. The resulting aniline (B41778) derivative can then undergo classic quinoline syntheses, such as the Skraup or Friedländer synthesis, by reacting it with appropriate carbonyl-containing partners. The chloroethyl side chain would be carried through the reaction, providing a further point for diversification in the final heterocyclic product. The use of substituted anilines as starting materials is a common and effective strategy for producing functionalized quinolines and other related heterocycles. researchgate.net

Development of Novel Reagents and Methodologies for Organic Transformations

Beyond its direct use as a building block, this compound has the potential to be developed into novel reagents for specific organic transformations. The combination of a reactive electrophilic center (the chloroethyl group) and a modifiable aromatic ring allows for its incorporation into larger, more complex reagent systems.

A significant area of modern chemistry is the development of reagents for high-quality synthesis on solid supports, which are crucial for creating microarrays and other biochips. google.com In this context, molecules can be designed as "capping agents" to terminate reactive groups on a surface or at the end of a synthetic sequence. google.com The chloroethyl group of this compound could be used to anchor the molecule to a solid support (e.g., a resin functionalized with nucleophilic groups). The nitro group could then be modified to introduce a desired functionality for further reactions or to modulate the surface properties of the support. google.com

The development of such specialized reagents often involves a multi-step synthesis. For example, a molecule like this compound could be the starting point. The chloroethyl group might be substituted with a phosphoramidite (B1245037) moiety, creating a reagent for oligonucleotide synthesis. The nitro group, meanwhile, could be retained to alter the electronic properties of the reagent or reduced to an amine for linking to other molecules. This modular approach to reagent design is essential for advancing synthetic methodologies in fields from genomics to materials science. google.com

Table 2: Summary of Potential Synthetic Transformations

Starting Functional Group Reagents/Conditions Resulting Functional Group Application
Nitro (-NO₂) Group H₂, Pd/C or NaBH₄ researchgate.net Amino (-NH₂) Precursor for amides, sulfonamides, diazonium salts
Amino (-NH₂) Group NaNO₂, HCl Diazonium (-N₂⁺) Salt Gateway to -OH, -F, -Cl, -Br, -I, -CN
1-Chloroethyl Group R-O⁻ (Alkoxide) Ether (-OR) Introduction of alkoxy side chains
1-Chloroethyl Group NaCN Nitrile (-CN) Precursor for carboxylic acids, amines
1-Chloroethyl Group NaN₃ Azide (-N₃) Precursor for amines, "click chemistry"

This table summarizes key synthetic transformations that can be performed on the functional groups of this compound, highlighting its versatility as a synthetic precursor.

Environmental Photochemistry and Biotransformation Pathways of 1 1 Chloroethyl 3 Nitrobenzene

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For 1-(1-chloroethyl)-3-nitrobenzene, this can occur through direct absorption of light or via reactions with photochemically generated oxidants in the environment.

Direct photolysis occurs when a chemical absorbs light at a specific wavelength, leading to its decomposition. Nitroaromatic compounds, including chloronitrobenzenes, are known to undergo photolysis in aqueous environments. For instance, 1-chloro-3-nitrobenzene (B92001) has been shown to undergo photolysis in both pure and river water when exposed to natural sunlight nih.gov. It is plausible that this compound would exhibit similar behavior due to the shared nitroaromatic chromophore, which is responsible for absorbing light in the solar spectrum. The ethyl chloride group may influence the rate and products of photolysis.

In the atmosphere, vapor-phase this compound is also expected to be susceptible to direct photolysis, contributing to its degradation cdc.gov. The efficiency of this process depends on the compound's absorption spectrum and the quantum yield of the reaction.

In both atmospheric and aqueous environments, indirect photodegradation through reactions with highly reactive species is a significant transformation pathway. The hydroxyl radical (•OH) is a primary oxidant in the atmosphere and in sunlit surface waters.

Vapor-phase 1-chloro-3-nitrobenzene is known to be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in the air is approximately 134 days, calculated from a rate constant of 1.2 x 10⁻¹³ cm³/molecule-sec at 25°C nih.gov. Given the structural similarity, this compound is expected to react with hydroxyl radicals at a comparable rate. The reaction likely involves the addition of the hydroxyl radical to the aromatic ring, forming a nitrohydroxycyclohexadienyl radical intermediate, which can then undergo further reactions .

In aqueous systems, the reaction rate between hydroxyl radicals and nitrobenzene (B124822) has been shown to exhibit non-Arrhenius behavior, with the rate constant not significantly increasing with temperature up to 350°C . This suggests that the formation of a π-complex intermediate is a key step in the reaction mechanism . Similar reactivity is anticipated for this compound.

Microbial Biodegradation and Biotransformation Pathways

Microbial activity plays a crucial role in the natural attenuation of organic pollutants. The biodegradation of this compound can proceed under both aerobic and anaerobic conditions, with different microorganisms and enzymatic pathways involved.

Bacteria capable of degrading chloronitrobenzenes have been isolated and studied. For example, Diaphorobacter sp. strain JS3051 can degrade 3-chloronitrobenzene by initiating the attack with a dioxygenase enzyme nih.gov. This enzyme introduces two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This catechol is then susceptible to ring cleavage, a common strategy in the aerobic degradation of aromatic compounds. The resulting aliphatic acids can then be funneled into central metabolic pathways.

Another potential aerobic pathway involves the initial reduction of the nitro group. For instance, in the degradation of 1-chloro-4-nitrobenzene (B41953) by Comamonadaceae strain LW1, the nitro group is partially reduced to a hydroxylamino group, which then undergoes a Bamberger rearrangement nih.govnih.gov. Following this, the aromatic ring can be cleaved. Given these precedents, it is likely that aerobic degradation of this compound could proceed via either initial dioxygenase attack or nitro group reduction, depending on the specific microbial consortia present.

Table 1: Potential Aerobic Degradation Intermediates of this compound

Initial Reaction Key Intermediates References (for analogous compounds)
Dioxygenase Attack1-(1-Chloroethyl)-catechol nih.gov
Nitro Group Reduction1-(1-Chloroethyl)-3-hydroxylaminobenzene, 2-Amino-4-(1-chloroethyl)-phenol nih.govnih.gov

This table is based on pathways observed for structurally similar compounds and represents potential, not confirmed, intermediates for this compound.

In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. The degradation of halogenated and nitroaromatic compounds under anaerobic conditions often involves reductive processes.

For nitroaromatic compounds, the primary anaerobic transformation is the reduction of the nitro group to an amino group, forming the corresponding aniline (B41778) derivative. This process has been observed for nitrobenzene and its derivatives cdc.gov. Therefore, a likely initial step in the anaerobic degradation of this compound is its transformation to 1-(1-chloroethyl)-3-aminobenzene.

Following the reduction of the nitro group, the chloro-substituent can be removed through reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. This process is a key step in the anaerobic bioremediation of chlorinated solvents clu-in.org. The resulting non-chlorinated aromatic amine can then be further degraded, potentially through ring cleavage, although this is often a slower process under anaerobic conditions.

Research on the anaerobic degradation of 1-chloro-4-nitrobenzene by Comamonadaceae strain LW1 showed the transformation to 2-amino-5-chlorophenol, indicating a partial reduction of the nitro group followed by a rearrangement nih.govnih.gov. This highlights that multiple anaerobic transformation pathways can exist.

Table 2: Potential Anaerobic Degradation Intermediates of this compound

Initial Reaction Key Intermediates References (for analogous compounds)
Nitro Group Reduction1-(1-Chloroethyl)-3-aminobenzene cdc.gov
Partial Nitro Reduction & Rearrangement2-Amino-4-(1-chloroethyl)-phenol nih.govnih.gov
Reductive Dechlorination (of aniline derivative)1-Ethyl-3-aminobenzene clu-in.org

This table is based on pathways observed for structurally similar compounds and represents potential, not confirmed, intermediates for this compound.

Environmental Fate and Transport Modeling

Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. These models rely on key physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

While specific modeling studies for this compound are not available in the reviewed literature, its environmental mobility can be inferred from the properties of related compounds. Nitrobenzene, for example, has low volatility and weak sorption to soil, which suggests a potential for leaching into groundwater cdc.gov. The predicted physicochemical properties for this compound from the US EPA CompTox Chemicals Dashboard indicate a relatively low water solubility and a moderate octanol-water partition coefficient (LogKow) epa.gov. These properties suggest that the compound may have a tendency to partition to organic matter in soil and sediment, which could reduce its mobility in the environment. However, its persistence will ultimately be governed by the rates of the degradation processes discussed above. The Henry's Law constant can be used to estimate its partitioning between water and air, which is relevant for its atmospheric transport epa.gov.

Assessment of Environmental Persistence and Mobility in Soil and Groundwater Systems

The persistence and mobility of this compound in terrestrial and aquatic environments are critical factors in assessing its potential for long-term contamination. These characteristics are governed by the compound's susceptibility to degradation and its partitioning behavior between soil, water, and air.

Limited specific data on the environmental persistence of this compound necessitates the use of information from related compounds to estimate its behavior. For the structurally similar compound 1-chloro-3-nitrobenzene, the biodegradation half-life in solutions using microorganisms derived from a soil inoculum was found to be greater than 64 days. Chlorinated nitroaromatic compounds are generally recognized as persistent environmental pollutants. nih.gov The microbial metabolism of these compounds has been studied, and various metabolic pathways for their degradation have been proposed. nih.govnih.govnih.gov

The mobility of a chemical in soil is largely determined by its soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil particles, which reduces its mobility. For the related compound 1-chloro-3-nitrobenzene, an estimated Koc value of 310 suggests moderate mobility in soil. nih.gov In general, nitrobenzene is expected to have moderate to high mobility in soil and may leach into groundwater. nih.gov The presence of organic carbon in soil can influence the sorption of nitroaromatic compounds. epa.gov

It is important to note that the presence of the chloroethyl group in this compound may influence its persistence and mobility compared to 1-chloro-3-nitrobenzene. However, without specific experimental data, these remain estimations.

Table 1: Estimated Environmental Persistence and Mobility Parameters

ParameterCompoundValueReference
Biodegradation Half-life1-Chloro-3-nitrobenzene> 64 days (in soil-inoculated solution) nih.gov
Soil Organic Carbon-Water Partition Coefficient (Koc)1-Chloro-3-nitrobenzene310 (estimated) nih.gov

This table presents data for a structurally similar compound due to the lack of specific experimental data for this compound.

Volatilization from Aquatic Systems

Volatilization is a key process that governs the transfer of a chemical from water to the atmosphere. The tendency of a compound to volatilize is indicated by its Henry's Law constant. A higher Henry's Law constant corresponds to a greater tendency to partition into the air from water.

The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides a predicted Henry's Law constant for this compound. epa.gov This value can be used to estimate the potential for volatilization from aquatic systems. For the related compound 1-chloro-3-nitrobenzene, volatilization from water surfaces is an expected fate process. nih.gov The estimated volatilization half-lives for 1-chloro-3-nitrobenzene from a model river and a model lake are 56 hours and 30 days, respectively. nih.gov

The direct photolysis of nitroaromatic compounds in aqueous solutions is a potential degradation pathway. nih.gov The process can lead to the formation of various intermediates, including nitrophenols and nitrosobenzene. nih.gov The presence of other substances in the water, such as titanium dioxide, can influence the rate and products of photodegradation. nih.goviwaponline.com While hydrolysis is not expected to be a significant environmental fate process for 1-chloro-3-nitrobenzene due to the lack of hydrolyzable functional groups, the chloroethyl group in this compound could potentially undergo hydrolysis, although specific data is not available. nih.gov

Table 2: Physicochemical Properties Related to Volatilization

ParameterCompoundValueReference
Henry's Law ConstantThis compound8.32e-6 atm-m³/mol (Predicted) epa.gov
Volatilization Half-life (Model River)1-Chloro-3-nitrobenzene56 hours (Estimated) nih.gov
Volatilization Half-life (Model Lake)1-Chloro-3-nitrobenzene30 days (Estimated) nih.gov

This table includes predicted data for the target compound and estimated data for a structurally similar compound.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(1-chloroethyl)-3-nitrobenzene?

Answer:
The synthesis of this compound can be approached via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. For example, asymmetric reductive acyl cross-coupling using chiral ligands (e.g., (R,R)-L1) has been employed for structurally similar chloroethyl-substituted nitrobenzenes, yielding enantioselective products (56–76% yields, 86–91% ee) . Key steps include:

  • Use of precursors like 1-(1-chloroethyl)-4-methoxybenzene.
  • Catalytic systems (e.g., 33 mol% ligand loading).
  • Purification via column chromatography and characterization by NMR (¹H/¹³C) and chiral SFC for stereochemical validation .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:
Stereocontrol is achieved through chiral catalysts and reaction optimization:

  • Ligand design : Use of bisphosphine ligands (e.g., (R,R)-L1) to induce enantioselectivity in reductive cross-couplings .
  • Temperature and solvent : Lower temperatures (e.g., 0–25°C) enhance stereochemical fidelity.
  • Analytical validation : Chiral SFC or HPLC quantifies enantiomeric excess (e.g., 86–91% ee) .
  • X-ray crystallography : Confirms absolute configuration, as demonstrated for related chloro-nitrobenzene derivatives .

Basic: What safety protocols are essential for handling this compound?

Answer:
Critical safety measures include:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation risks; evacuate contaminated areas during spills .
  • Spill management : Collect leaked material in airtight containers, avoiding environmental discharge (e.g., waterways) .
  • Disposal : Follow hazardous waste regulations, utilizing qualified personnel for neutralization .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Answer:
Methodological steps for data reconciliation:

  • Comparative NMR analysis : Assign peaks using ¹H/¹³C NMR (e.g., coupling constants for stereoisomers, as in (Z/E)-1-(4-chlorostyryl)-3-nitrobenzene) .
  • Purity assessment : GC (>99.0% purity) or HPLC to identify impurities .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., nitro group torsion angles) .
  • Reproducibility checks : Standardize reaction conditions (catalyst loading, temperature) to minimize batch variation .

Advanced: What computational tools validate the electronic and reactive properties of this compound?

Answer:
Computational strategies include:

  • DFT calculations : Model nitro group electron-withdrawing effects and chloroethyl steric interactions.
  • Mechanistic studies : Simulate reaction pathways (e.g., reductive cross-coupling) to optimize catalytic efficiency .
  • Solvent effects : COSMO-RS or MD simulations to predict solubility and stability in polar/nonpolar media .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:
Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR for functional group assignment (e.g., nitro and chloroethyl peaks) .
  • FTIR : Identifies NO₂ stretching (~1520 cm⁻¹) and C-Cl vibrations .
  • Melting point analysis : Cross-referenced with literature values (e.g., 116–118°C for structurally similar nitrobenzenes) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., ~157.55 g/mol for C₆H₄ClNO₂) .

Advanced: How do substituent electronic effects influence the compound’s reactivity?

Answer:
The nitro group’s electron-withdrawing nature:

  • Deactivates the benzene ring , directing electrophilic attacks to meta/para positions.
  • Enhances stability of intermediates in cross-coupling reactions .
  • Chloroethyl group : Introduces steric hindrance, affecting reaction kinetics and regioselectivity. Comparative studies with 1-(1-chloroethyl)-4-methoxybenzene show altered reactivity due to methoxy’s electron-donating effects .

Basic: What environmental precautions are necessary for this compound?

Answer:
Environmental protocols include:

  • Containment : Prevent spills from entering waterways using absorbent materials .
  • Degradation monitoring : Assess hydrolytic stability; nitrobenzenes may persist in aquatic systems.
  • Regulatory compliance : Adhere to EPA and REACH guidelines for hazardous waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(1-Chloroethyl)-3-nitrobenzene
Reactant of Route 2
1-(1-Chloroethyl)-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.